molecular formula C25H35BrN2O2 B13784806 Quinine, isoamylbromide CAS No. 63717-09-9

Quinine, isoamylbromide

Cat. No.: B13784806
CAS No.: 63717-09-9
M. Wt: 475.5 g/mol
InChI Key: KQNVLZYYDYGQMY-LBCIAOCBSA-M
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Description

Quinine, isoamylbromide is a compound that combines the properties of quinine, a well-known antimalarial drug, with isoamylbromide, a brominated organic compound. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria . Isoamylbromide, on the other hand, is an organic compound used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinine, isoamylbromide involves several steps. Quinine is first extracted from the bark of the cinchona tree. The extracted quinine is then reacted with isoamylbromide under controlled conditions to form the desired compound. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of quinine, followed by its reaction with isoamylbromide in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Quinine, isoamylbromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinine derivatives and substituted isoamylbromide compounds. These products have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Quinine, isoamylbromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinine, isoamylbromide is unique due to its combination of quinine and isoamylbromide, which may offer enhanced properties compared to other antimalarial drugs. The presence of isoamylbromide can improve the compound’s solubility and stability, potentially leading to better therapeutic outcomes .

Properties

CAS No.

63717-09-9

Molecular Formula

C25H35BrN2O2

Molecular Weight

475.5 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-(3-methylbutyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

InChI

InChI=1S/C25H35N2O2.BrH/c1-5-18-16-27(12-9-17(2)3)13-10-19(18)14-24(27)25(28)21-8-11-26-23-7-6-20(29-4)15-22(21)23;/h5-8,11,15,17-19,24-25,28H,1,9-10,12-14,16H2,2-4H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1

InChI Key

KQNVLZYYDYGQMY-LBCIAOCBSA-M

Isomeric SMILES

CC(C)CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Canonical SMILES

CC(C)CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Origin of Product

United States

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